2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of a piperidine ring, a thiazole ring, and an isoindole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting α-haloketones with thiourea under basic conditions. The piperidine ring is then introduced through nucleophilic substitution reactions.
The isoindole dione structure is often synthesized separately through the cyclization of phthalic anhydride with primary amines. The final step involves the coupling of the thiazole and isoindole dione intermediates, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isoindole dione can be reduced to the corresponding dihydroisoindole using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroisoindoles, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with metal ions, potentially inhibiting metalloprotein enzymes. The isoindole dione structure may interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione: Unique due to the combination of piperidine, thiazole, and isoindole dione structures.
Thiazole derivatives: Known for their antimicrobial and anticancer properties.
Isoindole derivatives: Often used in the synthesis of dyes and pigments.
Piperidine derivatives: Commonly found in pharmaceuticals due to their biological activity.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-15-13-6-2-3-7-14(13)16(22)20(15)11-12-10-18-17(23-12)19-8-4-1-5-9-19/h2-3,6-7,10H,1,4-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADLSNGNRADSDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(S2)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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